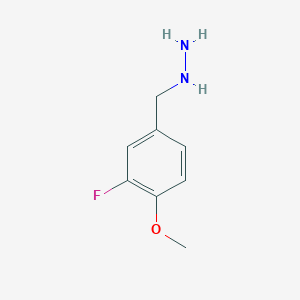
N-BOC-a-cyclohexylglycine, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BOC-a-cyclohexylglycine, methyl ester is a chemical compound used in various fields such as pharmaceuticals, chemistry, and industrial applications. It is known for its role as an intermediate in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The compound’s structure includes a tert-butoxycarbonyl (BOC) group, which is a common protecting group for amines, and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-a-cyclohexylglycine, methyl ester typically involves the protection of the amine group of a-cyclohexylglycine with a BOC group, followed by esterification. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to protect the amine group . The esterification can be achieved using methanol and trimethylchlorosilane (TMSCl) at room temperature, which offers mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-BOC-a-cyclohexylglycine, methyl ester undergoes various chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for BOC deprotection.
Ester Hydrolysis: Sodium hydroxide in aqueous solution is typically used for ester hydrolysis.
Major Products Formed
Aplicaciones Científicas De Investigación
N-BOC-a-cyclohexylglycine, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals, paints, and dyes.
Mecanismo De Acción
The mechanism of action of N-BOC-a-cyclohexylglycine, methyl ester primarily involves its role as a protecting group for amines. The BOC group protects the amine from unwanted reactions during multi-step synthesis. The deprotection process involves the cleavage of the BOC group under acidic conditions, leading to the formation of the free amine . The molecular targets and pathways involved are related to the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-BOC-glycine methyl ester: Similar in structure but lacks the cyclohexyl group.
N-BOC-leucine methyl ester: Contains a leucine residue instead of a-cyclohexylglycine.
N-BOC-valine methyl ester: Contains a valine residue instead of a-cyclohexylglycine.
Uniqueness
N-BOC-a-cyclohexylglycine, methyl ester is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
169512-95-2 |
|---|---|
Fórmula molecular |
C14H25NO4 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
methyl 2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17) |
Clave InChI |
ABLGTTUCCPCVGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)
![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)

![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)




